![molecular formula C18H43N5O2 B12737451 N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoic acid, branched, reaction products with tetraethylenepentamine is a complex chemical compound formed through the reaction of decanoic acid with tetraethylenepentamine. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, branched, reaction products with tetraethylenepentamine typically involves the reaction of decanoic acid with tetraethylenepentamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced process control systems. The raw materials, decanoic acid and tetraethylenepentamine, are fed into the reactor in precise proportions, and the reaction is carried out under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Decanoic acid, branched, reaction products with tetraethylenepentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Decanoic acid, branched, reaction products with tetraethylenepentamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as an active pharmaceutical ingredient.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of decanoic acid, branched, reaction products with tetraethylenepentamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Decanoic acid, reaction products with diethylenetriamine
- Decanoic acid, reaction products with triethanolamine
- Decanoic acid, reaction products with octanoic acid
Uniqueness
Decanoic acid, branched, reaction products with tetraethylenepentamine is unique due to its branched structure and the presence of tetraethylenepentamine, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C18H43N5O2 |
|---|---|
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid |
InChI |
InChI=1S/C10H20O2.C8H23N5/c1-2-3-4-5-6-7-8-9-10(11)12;9-1-3-11-5-7-13-8-6-12-4-2-10/h2-9H2,1H3,(H,11,12);11-13H,1-10H2 |
Clé InChI |
PRPSEXXHJOBBNW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)O.C(CNCCNCCNCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


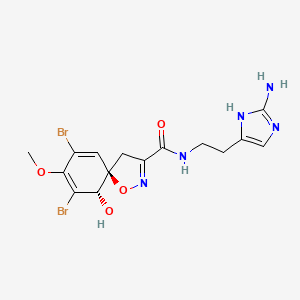
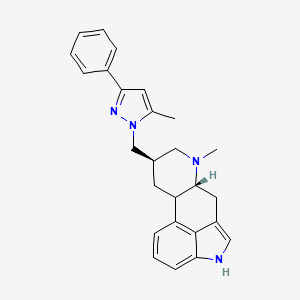

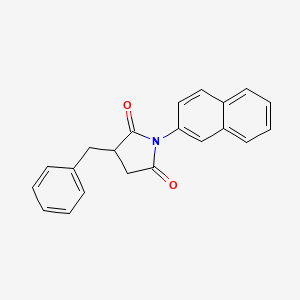

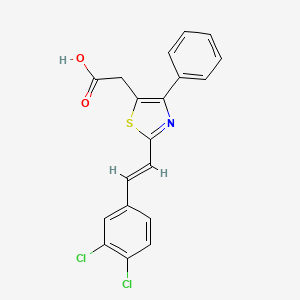
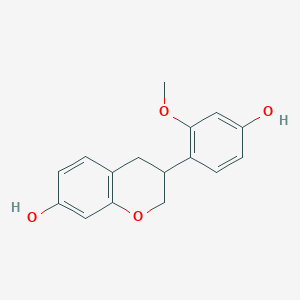


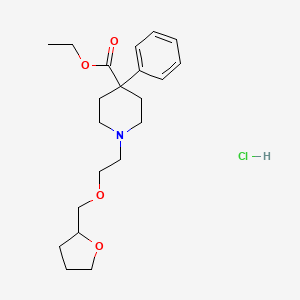

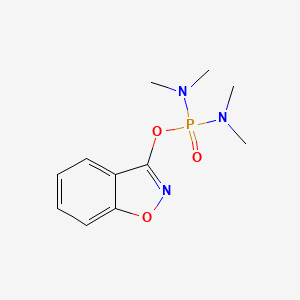
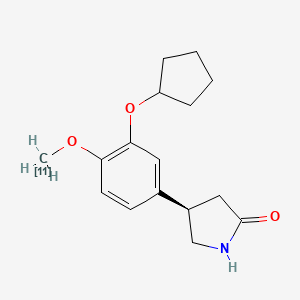
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)
